physicochemical properties of 2-Isopropylamino-1,4-naphthoquinone
physicochemical properties of 2-Isopropylamino-1,4-naphthoquinone
An In-Depth Technical Guide to the Physicochemical and Biological Properties of 2-Isopropylamino-1,4-naphthoquinone
Abstract
2-Isopropylamino-1,4-naphthoquinone is a derivative of the 1,4-naphthoquinone scaffold, a core structure in numerous bioactive compounds. The introduction of an isopropylamino group at the C2 position significantly modulates the molecule's electronic and steric properties, influencing its physicochemical characteristics and biological activity. This technical guide provides a comprehensive analysis of the synthesis, physicochemical properties, spectroscopic profile, and potential therapeutic applications of 2-Isopropylamino-1,4-naphthoquinone. We delve into its electrochemical behavior, which is intrinsically linked to the proposed mechanisms of anticancer action for this class of compounds, namely redox cycling and the generation of reactive oxygen species (ROS). This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising molecule.
Chemical Identity and Synthesis
The 1,4-naphthoquinone framework is a privileged structure in medicinal chemistry, found in natural products with significant pharmacological effects, including vitamin K.[1] Synthetic modification of this scaffold is a key strategy in drug discovery. The addition of amino groups at the C2 position is a common approach to generate derivatives with enhanced biological activity, particularly as anticancer agents.[2]
Table 1: Compound Identifiers
| Property | Value |
| IUPAC Name | 2-(Propan-2-ylamino)naphthalene-1,4-dione |
| Synonyms | 2-Isopropylamino-1,4-naphthoquinone |
| CAS Number | 57950-03-5 |
| Molecular Formula | C₁₃H₁₃NO₂[3] |
| Molecular Weight | 215.25 g/mol |
| Canonical SMILES | CC(C)NC1=CC(=O)C2=CC=CC=C2C1=O |
Synthetic Strategy: Nucleophilic Addition
The most direct and common method for synthesizing 2-amino-1,4-naphthoquinones is through a Michael-type 1,4-addition of a primary amine to the 1,4-naphthoquinone core.[4] This reaction is advantageous due to its operational simplicity and the ready availability of starting materials. The amine's nucleophilic nitrogen atom attacks the electron-deficient C2 position of the quinone ring, followed by oxidation of the intermediate to yield the stable 2-amino-1,4-naphthoquinone derivative.
Experimental Protocol: Synthesis of 2-Isopropylamino-1,4-naphthoquinone
Causality: This protocol is based on established methods for the synthesis of 2-anilino-1,4-naphthoquinones, adapted for a volatile aliphatic amine like isopropylamine. The use of ethanol as a solvent facilitates the dissolution of the 1,4-naphthoquinone and is compatible with the amine. The reaction is typically performed at room temperature to avoid side reactions, and the progress is monitored by Thin-Layer Chromatography (TLC) to determine the point of completion, ensuring optimal yield.
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Reaction Setup: Dissolve 1.0 equivalent of 1,4-naphthoquinone in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Amine Addition: To the stirring solution, add 1.2 equivalents of isopropylamine dropwise at room temperature. The excess amine ensures the complete consumption of the starting quinone.
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Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the 1,4-naphthoquinone spot is no longer visible.
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Workup and Isolation: Upon completion, reduce the solvent volume under reduced pressure. The resulting precipitate is collected by vacuum filtration.
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Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis and purification workflow for 2-Isopropylamino-1,4-naphthoquinone.
Physicochemical Properties
The physicochemical properties of this molecule are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific derivative is not widely published, properties can be inferred from its structure and data on related compounds.
Table 2: Core Physicochemical Properties
| Property | Value / Description | Rationale / Source |
| Physical State | Crystalline solid. | Typical for this class of compounds. |
| Melting Point | Not experimentally reported. | - |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The naphthoquinone core is hydrophobic, while the amino group provides some polarity. Can be formulated as a solution, suspension, or dispersion. |
| logP (Predicted) | ~2.5 - 3.5 | Estimated based on its structure, indicating moderate lipophilicity. |
| Photochemical Stability | Stable upon irradiation. | Experimental observation. |
Electrochemical Behavior: The Key to Bioactivity
The biological activity of naphthoquinones is intimately linked to their redox properties.[4] They can undergo one- or two-electron reduction to form semiquinone radical anions or hydroquinone dianions, respectively. This process, known as redox cycling, can generate ROS in the presence of molecular oxygen, which is a primary mechanism of their cytotoxic effects.
Experimental Protocol: Cyclic Voltammetry (CV)
Causality: CV is the standard technique to probe the redox potential of a molecule. A non-aqueous solvent system (like acetonitrile) with a supporting electrolyte (like TBAPF₆) is used to avoid interference from water and ensure conductivity. The potential is swept to observe the oxidation and reduction peaks, and the half-wave potential (E₁/₂) provides a quantitative measure of the ease of reduction, which correlates with the compound's ability to initiate redox cycling in a biological system.
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Sample Preparation: Prepare a ~1 mM solution of 2-Isopropylamino-1,4-naphthoquinone in dry acetonitrile containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
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Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
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Data Acquisition: Purge the solution with inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and back.
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Analysis: Identify the cathodic (reduction) and anodic (oxidation) peak potentials. The half-wave potential (E₁/₂) is calculated as the average of the cathodic and anodic peak potentials for a reversible or quasi-reversible process.
Redox Cycling Mechanism
Caption: Simplified diagram of one-electron redox cycling of a naphthoquinone.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals for isopropyl protons (doublet and septet), aromatic protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Carbonyl carbons (~180 ppm), aromatic carbons (110-150 ppm), and isopropyl carbons.[3] |
| IR (cm⁻¹) | N-H stretch (~3300), C=O stretches (~1670, ~1640), C=C aromatic stretches (~1600, ~1570). |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (215.25). |
| UV-Vis (nm) | Absorption bands in the UV and visible regions characteristic of the aminonaphthoquinone chromophore. |
Biological Activity and Mechanism of Action
While specific cytotoxicity data for 2-Isopropylamino-1,4-naphthoquinone is limited, the broader class of 2-amino-1,4-naphthoquinones exhibits significant anticancer activity against a wide range of human cancer cell lines.[2] The activity is influenced by the nature of the substituent on the amino group.
Anticancer Properties of Structurally Related Analogs
Derivatives of 1,4-naphthoquinone are known to exhibit potent cytotoxic effects against various cancer cells, including those of the breast, prostate, lung, and leukemia.[3] The cytotoxic effects are often attributed to the inhibition of DNA topoisomerase-II and the generation of ROS.[3] Many of these compounds show selectivity, being more toxic to cancer cells than to non-cancerous cells like peripheral blood mononuclear cells (PBMCs).[3]
Table 4: Cytotoxicity (IC₅₀, µM) of Representative 2-Amino-1,4-Naphthoquinone Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Derivative 19 | HeLa (Cervical) | 5.3 | [3] |
| Derivative 19 | DU-145 (Prostate) | 6.8 | [3] |
| Compound 5i | A549 (Lung) | 6.15 | |
| Various Analogs | Multiple Lines | 0.49 - 3.89 (µg/mL) |
Note: The table shows data for various potent derivatives to illustrate the general activity of this chemical class.
Proposed Mechanism of Action: Induction of Apoptosis via Oxidative Stress
A primary mechanism of action for cytotoxic naphthoquinones is the induction of programmed cell death (apoptosis) through the generation of intracellular ROS.
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Cellular Uptake: The lipophilic nature of the molecule allows it to cross the cell membrane.
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Redox Cycling: Inside the cell, the quinone undergoes enzymatic reduction (e.g., by NADPH-cytochrome P450 reductase) to a semiquinone radical.
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ROS Generation: This radical transfers an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion (O₂•⁻). This cycle repeats, leading to a massive accumulation of ROS.
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Oxidative Stress & Apoptosis: The overwhelming ROS levels damage cellular components like lipids, proteins, and DNA. This oxidative stress triggers downstream signaling pathways, such as the activation of caspase cascades (e.g., Caspase-3/7), ultimately leading to apoptosis.[3]
Apoptosis Induction Pathway
Caption: Proposed mechanism for apoptosis induction via ROS generation.
Conclusion and Future Directions
2-Isopropylamino-1,4-naphthoquinone is a synthetically accessible molecule with physicochemical properties that make it a compelling candidate for further investigation in drug development. Its structural similarity to other 2-amino-1,4-naphthoquinones with proven, potent anticancer activity suggests it likely shares a similar biological profile. The core mechanism of action, rooted in its redox properties, is a well-established paradigm for quinone-based therapeutics.
Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, including solubility and melting point, and performing extensive in vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its specific IC₅₀ values and therapeutic index. Further mechanistic studies could confirm the role of ROS generation and explore other potential targets to fully elucidate its potential as a therapeutic agent.
References
Sources
- 1. 1,4-Naphthoquinone, 2-(isopropylamino)- | C13H13NO2 | CID 42612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-bromonaphthalene-1,4-diol | CAS#:73661-08-2 | Chemsrc [chemsrc.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. BJOC - Variations in product in reactions of naphthoquinone with primary amines [beilstein-journals.org]
- 7. ena.lpnu.ua [ena.lpnu.ua]
